Cas no 2227804-30-8 ((2R)-2-(pent-1-en-1-yl)oxirane)

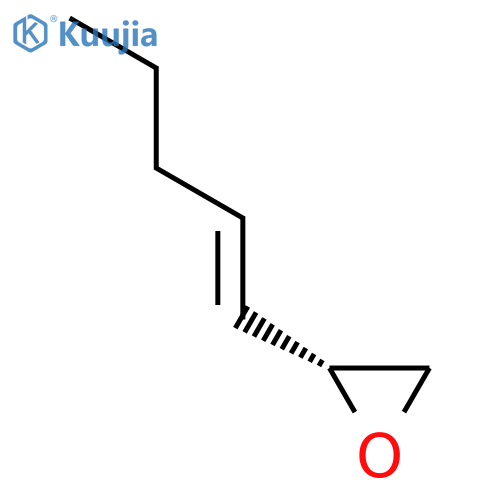

2227804-30-8 structure

商品名:(2R)-2-(pent-1-en-1-yl)oxirane

(2R)-2-(pent-1-en-1-yl)oxirane 化学的及び物理的性質

名前と識別子

-

- (2R)-2-(pent-1-en-1-yl)oxirane

- EN300-1799836

- 2227804-30-8

-

- インチ: 1S/C7H12O/c1-2-3-4-5-7-6-8-7/h4-5,7H,2-3,6H2,1H3/b5-4+/t7-/m1/s1

- InChIKey: ORAIMNMTGKSZOF-SMMXGFFBSA-N

- ほほえんだ: O1C[C@H]1/C=C/CCC

計算された属性

- せいみつぶんしりょう: 112.088815002g/mol

- どういたいしつりょう: 112.088815002g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 8

- 回転可能化学結合数: 3

- 複雑さ: 86.4

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 12.5Ų

(2R)-2-(pent-1-en-1-yl)oxirane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1799836-5.0g |

(2R)-2-(pent-1-en-1-yl)oxirane |

2227804-30-8 | 5g |

$4475.0 | 2023-06-02 | ||

| Enamine | EN300-1799836-0.05g |

(2R)-2-(pent-1-en-1-yl)oxirane |

2227804-30-8 | 0.05g |

$1296.0 | 2023-09-19 | ||

| Enamine | EN300-1799836-2.5g |

(2R)-2-(pent-1-en-1-yl)oxirane |

2227804-30-8 | 2.5g |

$3025.0 | 2023-09-19 | ||

| Enamine | EN300-1799836-10.0g |

(2R)-2-(pent-1-en-1-yl)oxirane |

2227804-30-8 | 10g |

$6635.0 | 2023-06-02 | ||

| Enamine | EN300-1799836-0.1g |

(2R)-2-(pent-1-en-1-yl)oxirane |

2227804-30-8 | 0.1g |

$1357.0 | 2023-09-19 | ||

| Enamine | EN300-1799836-1g |

(2R)-2-(pent-1-en-1-yl)oxirane |

2227804-30-8 | 1g |

$1543.0 | 2023-09-19 | ||

| Enamine | EN300-1799836-5g |

(2R)-2-(pent-1-en-1-yl)oxirane |

2227804-30-8 | 5g |

$4475.0 | 2023-09-19 | ||

| Enamine | EN300-1799836-10g |

(2R)-2-(pent-1-en-1-yl)oxirane |

2227804-30-8 | 10g |

$6635.0 | 2023-09-19 | ||

| Enamine | EN300-1799836-0.25g |

(2R)-2-(pent-1-en-1-yl)oxirane |

2227804-30-8 | 0.25g |

$1420.0 | 2023-09-19 | ||

| Enamine | EN300-1799836-1.0g |

(2R)-2-(pent-1-en-1-yl)oxirane |

2227804-30-8 | 1g |

$1543.0 | 2023-06-02 |

(2R)-2-(pent-1-en-1-yl)oxirane 関連文献

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

2227804-30-8 ((2R)-2-(pent-1-en-1-yl)oxirane) 関連製品

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 42464-96-0(NNMTi)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

推奨される供給者

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

TAIXING JOXIN BIO-TEC CO.,LTD.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬